Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester
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Overview
Description
Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is a chemical compound with the molecular formula C12H12N2O8. It is known for its unique structure, which includes a succinic acid core esterified with benzyl and 2,5-dioxo-pyrrolidin-1-yl groups. This compound is often used in various scientific research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester typically involves the esterification of succinic acid with benzyl alcohol and 2,5-dioxo-pyrrolidin-1-yl groups. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include benzyl alcohol, succinic anhydride, and N-hydroxysuccinimide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester exerts its effects involves its reactivity with various functional groups. The ester groups can undergo hydrolysis to release succinic acid and benzyl alcohol, which can then participate in further reactions. The 2,5-dioxo-pyrrolidin-1-yl group can interact with nucleophiles, facilitating the formation of new bonds and the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Succinic acid bis-(2,5-dioxo-pyrrolidin-1-yl) ester: Similar in structure but lacks the benzyl ester group.
N-hydroxysuccinimide esters: Commonly used in bioconjugation and share the succinimide moiety.
Benzyl esters of other dicarboxylic acids: Similar ester functionality but different core structures
Uniqueness
Succinic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is unique due to its combination of benzyl and succinimide ester groups, which provide distinct reactivity and functional properties. This makes it particularly useful in applications requiring specific ester functionalities and reactivity patterns .
Properties
IUPAC Name |
1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c17-12-6-7-13(18)16(12)22-15(20)9-8-14(19)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURHDFRFHACNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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